molecular formula C13H18ClNO2 B1422915 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide CAS No. 1306606-10-9

2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide

Cat. No. B1422915
M. Wt: 255.74 g/mol
InChI Key: KCCSFKMWQISPMH-UHFFFAOYSA-N
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Description

2-Chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide (2-CNMPA) is a synthetic compound that has recently emerged as an important tool in the laboratory. It is a versatile and multifunctional molecule that has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Research has explored the biological effects of acetamide and its derivatives, noting their commercial importance and the biological consequences of exposure. This study adds considerably to our understanding of the toxicological profiles of acetamides, which might be relevant when considering the applications of specific acetamide derivatives in scientific research (Kennedy, 2001).

Environmental Persistence and Toxicity of Parabens

A review on parabens, which are esters of para-hydroxybenzoic acid and can include alkyl groups similar to the one in the query chemical, discusses their occurrence, fate, and behavior in aquatic environments. While not directly related, the environmental behavior of structurally similar compounds might offer insights into the environmental impact and analytical detection methods relevant for research applications of the queried chemical (Haman et al., 2015).

Degradation of Acetaminophen by Advanced Oxidation Processes

This study focuses on the degradation of acetaminophen, a compound that, like the query chemical, contains an acetamide group. It highlights advanced oxidation processes (AOPs) for treating water contaminated with acetaminophen, generating kinetics, mechanisms, and by-products. Insights from this research could inform on degradation pathways and environmental remediation techniques applicable to related chemicals (Qutob et al., 2022).

Sorption of Phenoxy Herbicides to Soil and Minerals

The sorption behavior of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides in various soils and minerals has been reviewed. Understanding the sorption mechanisms and factors influencing the behavior of similar organic compounds in the environment can be crucial for research involving the application of new chemicals in agriculture or pollutant remediation (Werner et al., 2012).

properties

IUPAC Name

2-chloro-N-[[2-(propan-2-yloxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-6-4-3-5-11(12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSFKMWQISPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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